molecular formula C17H15NO2S2 B5828228 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B5828228
M. Wt: 329.4 g/mol
InChI Key: VHEFYIAPZLQTLU-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone is a sulfur-containing aromatic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a sulfanyl-linked phenylethanone moiety. This compound belongs to the class of β-keto-sulfones, which are pivotal intermediates in organic synthesis, particularly for Michael additions, Knoevenagel condensations, and the preparation of polyfunctionalized heterocycles . Its CAS number (56071-71-7) and molecular formula (C₁₇H₁₅NO₂S₂) are well-documented, with synonyms including α-(2-benzothiazolyl)acetophenone and 2-benzo[d]thiazol-2-yl-1-phenylethanone . Safety data indicate that it requires standard handling protocols for sulfanyl-containing organics, including proper ventilation and protective equipment .

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-2-20-13-8-9-14-16(10-13)22-17(18-14)21-11-15(19)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEFYIAPZLQTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone can be achieved through a series of chemical reactions. One common method involves the reaction of benzothiazole with ethyl mercaptan to form 2-mercaptobenzothiazole. This intermediate is then reacted with an alkylating agent, such as ethyl iodide, to introduce the ethoxy group. The final step involves the reaction of the ethoxy-substituted benzothiazole with phenacyl bromide to yield the desired compound .

Chemical Reactions Analysis

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant properties. In medicine, it is being explored for its potential as a therapeutic agent due to its unique chemical structure. Additionally, in the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the 6-ethoxy-benzothiazole core and sulfanyl-ethanone linkage. Comparisons with related derivatives highlight the impact of substituents on reactivity and applications:

Compound Name Molecular Formula Key Substituents Key Differences Reference
Target Compound C₁₇H₁₅NO₂S₂ 6-Ethoxy-benzothiazole, sulfanyl-ethanone Ethoxy group enhances electron density
2-(1,3-Benzothiazol-2-yl)-1-phenylethanone C₁₅H₁₁NOS₂ Unsubstituted benzothiazole Lacks ethoxy group; lower polarity
2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone C₁₉H₁₇NO₂S₂ Methoxyphenyl, thiazole ring Thiazole replaces benzothiazole; methoxy vs. ethoxy
Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide) C₁₅H₁₃BrN₄O₂S₂ Bromine, pyrimidine-carboxamide Carboxamide substituent; antiviral focus
  • Ethoxy vs.
  • Benzothiazole vs. Thiazole Cores : Benzothiazole derivatives exhibit stronger π-π stacking interactions in crystal structures than thiazole analogues, influencing their solid-state stability .

Biological Activity

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone is a compound of interest due to its unique structural features and potential biological activities. The compound incorporates a benzothiazole moiety , which is well-known for its diverse pharmacological properties, linked through a sulfanyl group to an acetamide structure. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2S2C_{17}H_{16}N_2O_2S_2 with a molecular weight of approximately 344.45 g/mol . The compound exhibits a LogP value of 4.67 , indicating significant lipophilicity, which may enhance its ability to penetrate biological membranes .

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₂S₂
Molecular Weight344.45 g/mol
LogP4.67
Exact Mass344.06532 g/mol
SynonymsThionaphthenchinon

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study demonstrated that a related benzothiazole derivative led to a 50% reduction in tumor size in xenograft models when administered at specific dosages over a period of weeks.

2. Antimicrobial Properties
The presence of the benzothiazole moiety suggests potential antimicrobial activity. Compounds in this class have been reported to exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

3. Antiviral Activity
Some studies have indicated that benzothiazole derivatives can inhibit viral replication, suggesting that this compound may also possess antiviral properties. This is particularly relevant in the context of emerging viral infections .

The exact mechanism of action for this compound is still under investigation, but several hypotheses include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: The compound may affect signaling pathways that regulate cell survival and apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole moiety.
  • Introduction of the ethoxy group.
  • Coupling with the phenylethanone structure via sulfanylation.

Optimizing reaction conditions is crucial for achieving high yields and purity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the diversity within this chemical class and underscores the unique features of the target compound:

Compound NameStructure FeaturesBiological Activity
2-(6-Amino-1,3-benzothiazol-2-yl)sulfanyl-N-{1-[3-(4-chlorophenyl)methyl]piperidin-4-yl}acetamideContains amino group instead of ethoxyAnticancer
2-(6-Ethoxybenzothiazol-2-yl)sulfanyl-N-{4-(1H-tetrazol)phenyl}acetamideSimilar benzothiazole coreAntimicrobial
2-(6-Methylbenzothiazol-2-yl)sulfanyl-N-{1-[3-(pyridin)]ethyl}acetamideMethyl substitution on benzothiazoleAntiviral

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